2-Ethynyl-5-methylpyridine-Derived mGluR5 Antagonists Exhibit 2.1-Fold Greater Potency Than Unsubstituted Pyridine Analogs
In a direct head-to-head comparison of 3,5-disubstituted-phenyl mGluR5 antagonists, the (5-methylpyridin-2-yl)ethynyl series (series 3) demonstrates superior potency relative to both the unsubstituted (pyridin-2-yl)ethynyl series (series 4) and the isomeric (6-methylpyridin-2-yl)ethynyl series (series 2) [1]. Specifically, compound 3d (bearing the 5-methylpyridin-2-yl moiety) achieved an IC₅₀ of 0.32 ± 0.01 nM, whereas the directly comparable unsubstituted analog 4d exhibited an IC₅₀ of 0.66 ± 0.22 nM [1]. The 6-methyl isomer 2d showed further reduced potency at 1.22 ± 0.14 nM [1].
| Evidence Dimension | mGluR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.32 ± 0.01 nM (compound 3d containing (5-methylpyridin-2-yl)ethynyl moiety) |
| Comparator Or Baseline | 4d: 0.66 ± 0.22 nM (unsubstituted pyridin-2-yl analog); 2d: 1.22 ± 0.14 nM (6-methylpyridin-2-yl isomer) |
| Quantified Difference | 2.06-fold improvement over unsubstituted analog; 3.81-fold improvement over 6-methyl isomer |
| Conditions | In vitro mGluR5 functional assay measuring glutamate-mediated mobilization of internal calcium; values expressed as mean ± S.E.M. of at least three independent experiments; MPEP control IC₅₀ = 2.93 nM. |
Why This Matters
Procurement of 2-ethynyl-5-methylpyridine is essential for synthesizing mGluR5 antagonists with sub-nanomolar potency; substituting with the unsubstituted or 6-methyl analog compromises antagonist potency by 2- to 4-fold, directly impacting lead optimization outcomes.
- [1] Alagille D, DaCosta H, Chen Y, et al. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorg Med Chem Lett. 2011;21(11):3243-3247. doi:10.1016/j.bmcl.2011.04.047. View Source
